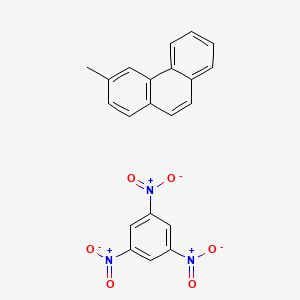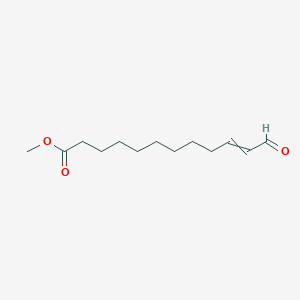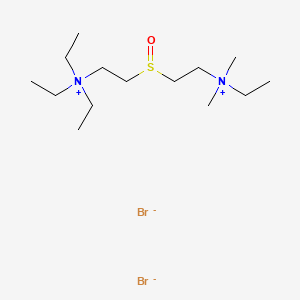
Ammonium, N,N-dimethyl-N,N',N',N'-tetraethyl-N,N'-sulfinyldiethylenedi-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its complex structure, which includes multiple ethyl and dimethyl groups attached to a central ammonium ion, along with a sulfinyl group and two bromide ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide typically involves the following steps:
Formation of the Ammonium Core: The initial step involves the reaction of dimethylamine with ethyl bromide to form N,N-dimethylethylamine.
Addition of Sulfinyl Group: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting the N,N-dimethylethylamine with a sulfinyl chloride compound under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with additional ethyl bromide to form the quaternary ammonium compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can also occur, particularly at the ammonium core, leading to the formation of secondary or tertiary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Nucleophiles: Halide ions or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various halide or nucleophile-substituted derivatives.
科学研究应用
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in cell biology for the study of ion transport and membrane permeability.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of this compound involves its interaction with cellular membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and antiseptic.
相似化合物的比较
Similar Compounds
Tetraethylammonium chloride: A simpler quaternary ammonium compound with similar applications in ion transport studies.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in the formulation of surfactants and detergents.
Uniqueness
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is unique due to its complex structure, which includes both dimethyl and ethyl groups, as well as a sulfinyl group. This complexity allows for a wider range of chemical reactions and applications compared to simpler quaternary ammonium compounds.
属性
CAS 编号 |
63977-24-2 |
|---|---|
分子式 |
C14H34Br2N2OS |
分子量 |
438.3 g/mol |
IUPAC 名称 |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfinyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2OS.2BrH/c1-7-15(5,6)11-13-18(17)14-12-16(8-2,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
DJDNLDKPWOJAFU-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(C)CCS(=O)CC[N+](CC)(CC)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)

![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
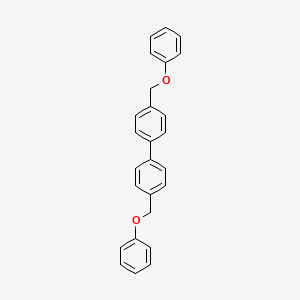

![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)
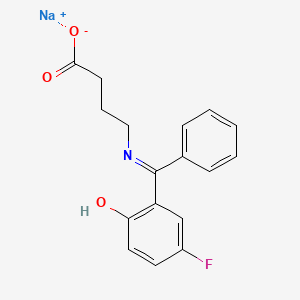
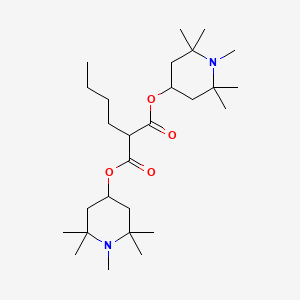
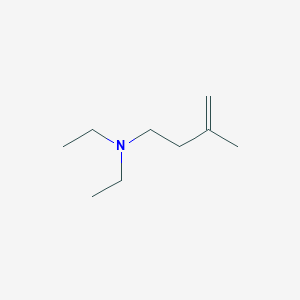
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)
